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CAS No.: 2248187-47-3

Cat. No.: B2388650

Get Quote

Executive Summary
(2S)-2-Pyrazin-2-ylpropanoic acid (C 7​H 8​N 2​O 2​) is a highly valuable chiral building block

utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the

development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic

characterization of this compound. By integrating Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), this guide

delineates not only the expected analytical data but also the underlying chemical causality

dictating these observations.

Structural Causality & Chemical Environment
To accurately interpret the spectroscopic data of (2S)-2-Pyrazin-2-ylpropanoic acid, one must

first deconstruct the molecule into its core electronic and stereochemical environments:
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The Pyrazine Ring: The presence of two highly electronegative nitrogen atoms at the 1 and 4

positions of the aromatic ring creates a profound electron-withdrawing effect. Through both

inductive and resonance mechanisms, the electron density around the pyrazine carbon and

hydrogen atoms is significantly depleted. This results in a strong downfield shift in NMR

spectroscopy[1].

The Propanoic Acid Backbone: The α -carbon (C2) is flanked by two electron-withdrawing

moieties—the carboxylic acid and the pyrazine ring. This dual-deshielding environment

makes the α -proton highly sensitive to its chemical environment. Furthermore, the carboxylic

acid group facilitates strong intermolecular hydrogen bonding, which dominates the IR

spectrum and influences the compound's ionization behavior in mass spectrometry[2].

The (2S) Stereocenter: While the compound is chiral, standard 1D 1 H and 13 C NMR in

achiral solvents cannot differentiate between the (2S) and (2R) enantiomers. Absolute

stereochemical validation requires an asymmetric environment, such as chiral

chromatography or derivatization[3].

Spectroscopic Data Synthesis
The following tables synthesize the expected quantitative data for (2S)-2-Pyrazin-2-
ylpropanoic acid, grounded in structural causality.

Table 1: Predicted 1 H and 13 C NMR Assignments (in
DMSO- d6​)
Note: Chemical shifts are referenced to the residual DMSO- d6​peak ( 1 H: 2.50 ppm; 13 C:

39.52 ppm).
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Position 1 H Shift (ppm)
Multiplicity &
Coupling ( J in
Hz)

13 C Shift
(ppm)

Assignment
Causality

1 (COOH) 12.50 br s, 1H 174.5

Strongly

deshielded acidic

proton; typical

carbonyl carbon

shift.

2 ( α -CH) 3.95 q, J=7.2 , 1H 45.5

Deshielded by

adjacent

carboxyl and

pyrazine groups;

vicinal coupling

to methyl.

3 ( β -CH 3​) 1.45 d, J=7.2 , 3H 17.0

Vicinal coupling (

3JHH​) to the α -

proton.

2' (Pyr-C2) - - 156.0

Ipso carbon;

strongly

deshielded by

adjacent nitrogen

and substituent.

3' (Pyr-C3) 8.65 d, J=1.5 , 1H 144.0

Ortho to

substitution;

highly deshielded

by adjacent

nitrogen atom[1].

5' (Pyr-C5) 8.55
dd, J=2.5,1.5 ,

1H
143.5

Meta to

substitution;

situated between

two nitrogen

atoms.

6' (Pyr-C6) 8.50 d, J=2.5 , 1H 142.0 Para to

substitution;
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deshielded by

adjacent nitrogen

atom.

Table 2: Key Infrared (ATR-FTIR) Vibrational Modes
Wavenumber (cm
−1 )

Intensity Mode
Structural
Correlation

3200 - 2500 Strong, Broad O-H stretch

Carboxylic acid

hydrogen bonding

(dimer formation in

solid state).

1715 Strong C=O stretch

Carboxylic acid

carbonyl group

vibration.

1580 Medium C=N stretch
Pyrazine ring skeletal

vibration[2].

1470 Medium C=C stretch
Pyrazine aromatic ring

breathing mode.

1220 Strong C-O stretch
Carboxylic acid single

bond vibration.

Table 3: High-Resolution Mass Spectrometry (ESI+)
Expected Ions
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m/z (Theoretical) Ion Type Formula
Fragmentation
Causality

153.0664 [M+H] + [C 7​H 9​N 2​O 2​] +

Protonation of the

highly basic pyrazine

nitrogen.

175.0483 [M+Na] + [C 7​H 8​N 2​O 2​Na] +

Sodium adduct

formation (common in

ESI+ workflows).

107.0609 [M-HCOOH+H] + [C 6​H 7​N 2​] +

Neutral loss of formic

acid (46 Da) from the

propanoic acid

chain[4].

79.0296 [Pyrazine+H] + [C 4​H 5​N 2​] +

Cleavage of the entire

propanoic acid side

chain at the α -carbon.

Self-Validating Experimental Protocols
To ensure data integrity, spectroscopic characterization must follow a self-validating loop. The

methodologies below are designed to cross-verify structural connectivity and mass accuracy.

Protocol A: NMR Acquisition and Processing
Sample Preparation: Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated

dimethyl sulfoxide (DMSO- d6​). Ensure complete dissolution using gentle sonication to

prevent magnetic field inhomogeneities and line broadening.

Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the

magnetic field to the deuterium signal of DMSO- d6​and perform gradient shimming (Z1, Z2,

Z3) to achieve a sharp solvent residual peak.

1D 1 H Acquisition: Set the spectral width to 16 ppm to ensure the highly deshielded

carboxylic acid proton (~12.5 ppm) is captured. Use a 30° pulse angle, a relaxation delay

(D1) of 2.0 seconds, and accumulate 32 scans.
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1D 13 C Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set the

spectral width to 220 ppm. Accumulate a minimum of 512 scans to compensate for the low

natural abundance of 13 C.

Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H (1.0 Hz for 13

C) prior to Fourier transformation. Phase and baseline correct the spectra manually.

Protocol B: ATR-FTIR Spectroscopy
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with

LC-MS grade isopropanol. Collect a background spectrum (air) using 32 scans at a

resolution of 4 cm −1 from 4000 to 400 cm −1 .

Sample Application: Place 1–2 mg of the solid (2S)-2-Pyrazin-2-ylpropanoic acid directly

onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

Data Acquisition: Collect the sample spectrum using the exact parameters as the

background.

Validation Check: Verify the presence of the broad O-H stretch and sharp C=O stretch. The

absence of a strong band at ~1650 cm −1 confirms the compound is a free acid and has not

formed a salt.

Protocol C: ESI-HRMS Analysis
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-

MS grade Water:Acetonitrile containing 0.1% formic acid.

Instrument Parameters: Introduce the sample via direct infusion at 5 µL/min into a Q-TOF or

Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Acquisition: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV,

desolvation temperature to 250 °C, and scan range from m/z 50 to 500.

MS/MS Fragmentation: Isolate the [M+H] + precursor ion (m/z 153.06) and apply collision-

induced dissociation (CID) at 15–25 eV to generate the characteristic m/z 107 and m/z 79

fragment ions[4].
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Stereochemical Validation
The defining feature of (2S)-2-Pyrazin-2-ylpropanoic acid is its absolute configuration.

Because standard NMR cannot distinguish enantiomers, stereochemical integrity must be

validated through Chiral High-Performance Liquid Chromatography (HPLC)[3].

Methodology: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H). Isocratic

elution using a Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) mobile phase

will separate the (2S) and (2R) enantiomers. The (2S) configuration is confirmed by

comparing the retention time against a certified reference standard or via polarimetry

(measuring specific rotation [α]D​).

Analytical Workflow Visualization
The following diagram illustrates the self-validating logical loop required to confirm the identity

and purity of the compound.
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Figure 1: Self-validating analytical workflow for the characterization of chiral pyrazine

derivatives.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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